

Unveiling DL-AP3: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: DL-AP3

Cat. No.: B129957

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-amino-3-phosphonopropionic acid (**DL-AP3**), a crucial tool in neuroscience research. We delve into its initial discovery, outline its biological targets with available quantitative data, and present a detailed experimental protocol for assessing its inhibitory activity. This guide also features visualizations of the key signaling pathway affected by **DL-AP3** and a workflow for its characterization.

Discovery and Core Properties

The natural occurrence of 2-amino-3-phosphonopropionic acid was first reported in 1964 by Kittredge and Hughes, who identified the compound in the sea anemone *Zoanthus sociatus* and the protozoan *Tetrahymena pyriformis*[1][2]. This discovery marked the entry of this unique amino acid analogue into the scientific landscape. **DL-AP3** is the racemic mixture of this compound.

Below is a summary of the key chemical and physical properties of **DL-AP3**.

Property	Value
Molecular Formula	C ₃ H ₈ NO ₅ P
Molecular Weight	169.07 g/mol
CAS Number	20263-06-3
Appearance	White to almost white powder
Melting Point	227-229 °C
Synonyms	3-Phosphono-DL-alanine, DL-2-Amino-3-phosphonopropanoic acid

Biological Activity and Quantitative Data

DL-AP3 is a dual-action compound, serving as a competitive antagonist of Group I metabotropic glutamate receptors (mGluR1 and mGluR5) and as an inhibitor of the enzyme phosphoserine phosphatase.[3]

Inhibition of Phosphoserine Phosphatase

DL-AP3 has been shown to inhibit phosphoserine phosphatase, an enzyme involved in the biosynthesis of L-serine. The inhibitory activity of **DL-AP3** and its individual enantiomers has been quantified, with the D-enantiomer showing greater potency.

Compound	Inhibition Constant (K _i)	IC ₅₀
DL-AP3	77 μM[3]	187 μM[3]
D-AP3	48 μM[4]	Not Reported
L-AP3	151 μM[4]	Not Reported

Antagonism of Metabotropic Glutamate Receptors

DL-AP3 acts as a competitive antagonist at mGluR1 and mGluR5, which are G-protein coupled receptors that play significant roles in synaptic plasticity and neuronal excitability.[3] While the

antagonistic action is well-established, specific binding affinity values (K_i or K_d) for **DL-AP3** at these receptors are not readily available in the reviewed literature.

Experimental Protocols

Phosphoserine Phosphatase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **DL-AP3** against phosphoserine phosphatase, adapted from general colorimetric phosphatase assay procedures.[\[5\]](#)[\[6\]](#)

Materials:

- Purified phosphoserine phosphatase
- **DL-AP3** stock solution
- Phosphoserine substrate (e.g., L-O-phosphoserine)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Malachite green reagent for phosphate detection
- 96-well microplate
- Microplate reader

Procedure:

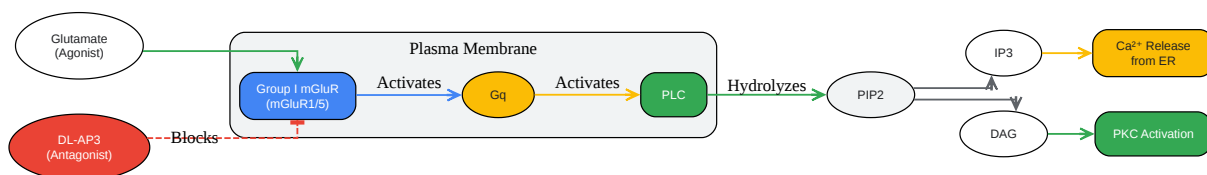
- Prepare serial dilutions of **DL-AP3** in the assay buffer to create a range of inhibitor concentrations.
- In a 96-well plate, add the phosphoserine phosphatase enzyme to each well, except for the blank controls.
- Add the different concentrations of the **DL-AP3** solution to the respective wells. Include control wells with no inhibitor.

- Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
- Initiate the enzymatic reaction by adding the phosphoserine substrate to all wells.
- Allow the reaction to proceed for a specific time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding the malachite green reagent. This reagent will also react with the inorganic phosphate released during the reaction to produce a colored product.
- Measure the absorbance of the wells at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
- Calculate the percentage of inhibition for each **DL-AP3** concentration compared to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the **DL-AP3** concentration to determine the IC₅₀ value. The K_i can then be calculated using the Cheng-Prusoff equation if the substrate concentration and K_m are known.

Visualizations

Signaling Pathway of Group I Metabotropic Glutamate Receptors

DL-AP3 acts as an antagonist at Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to the Gq G-protein and, upon activation by an agonist, initiate the phospholipase C signaling cascade. The following diagram illustrates this pathway, which is blocked by **DL-AP3**.

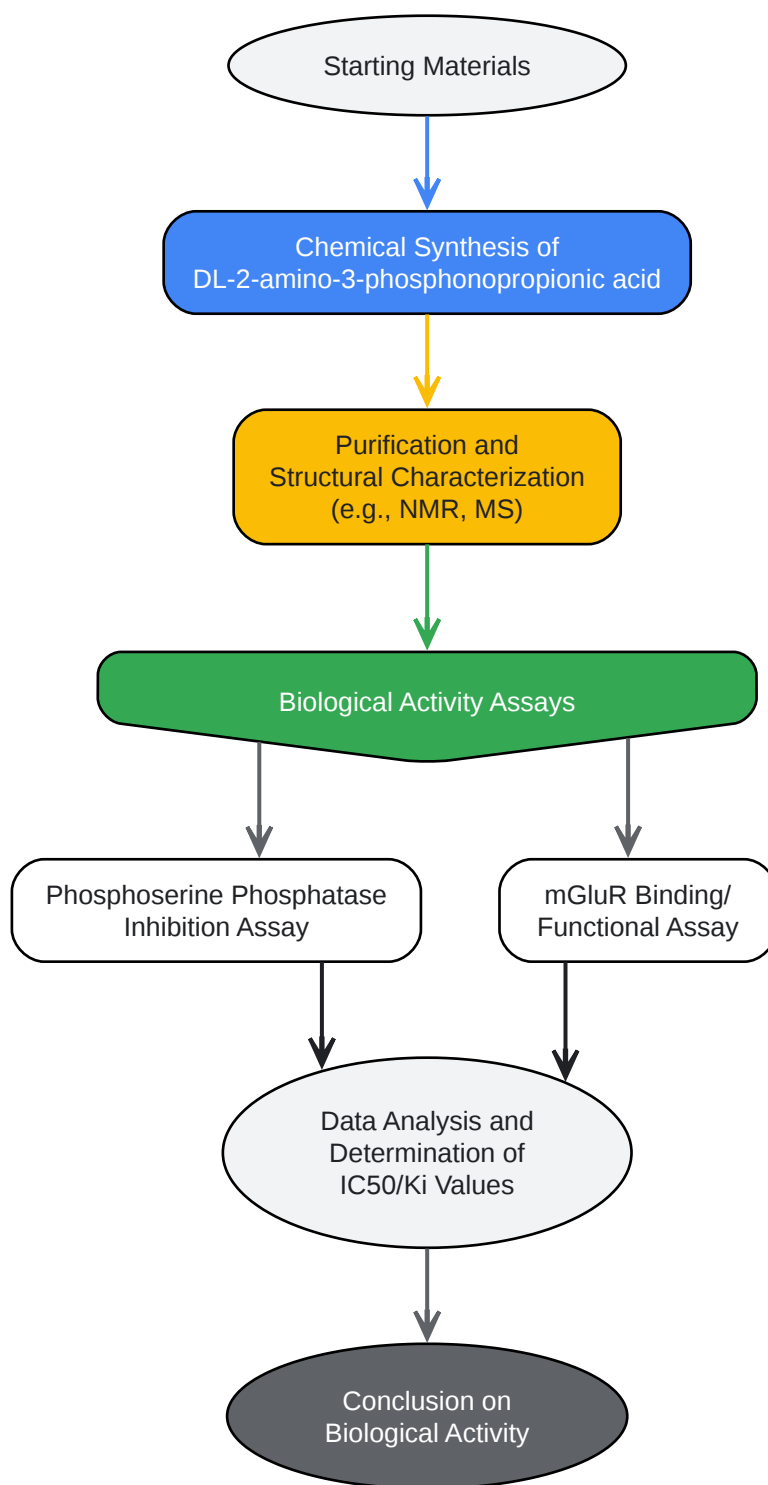


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Group I mGluR Signaling Pathway Blocked by **DL-AP3**.

Experimental Workflow for **DL-AP3** Characterization

The following diagram outlines a typical workflow for the synthesis and biological characterization of **DL-AP3**.



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